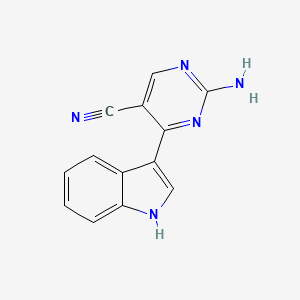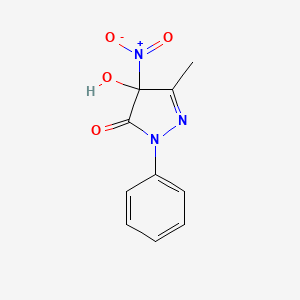![molecular formula C14H16N4S B15213872 N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide](/img/structure/B15213872.png)
N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound with a molecular formula of C14H16N4S This compound is known for its unique structure, which includes a quinoline ring, a hydrazinecarbothioamide group, and a dimethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves the condensation of 2-acetylquinoline with N,N-dimethylhydrazinecarbothioamide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
Industry: The compound is used in the synthesis of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. These interactions disrupt cellular processes and can result in cell death, making the compound a potential anticancer agent.
類似化合物との比較
Similar Compounds
N-(2,2-Dimethyl-1-(quinolin-2-yl)propylidene)arylamines: These compounds have similar structures but differ in the substituents on the quinoline ring.
2-(1-Aryliminoethyl)pyridines: These compounds have a pyridine ring instead of a quinoline ring.
8-(1-Aryliminoethyl)-5,6,7-trihydroquinolines: These compounds have additional substituents on the quinoline ring.
Uniqueness
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoline ring enhances its ability to interact with DNA, while the hydrazinecarbothioamide group provides additional sites for covalent bonding with proteins.
特性
分子式 |
C14H16N4S |
|---|---|
分子量 |
272.37 g/mol |
IUPAC名 |
1,1-dimethyl-3-[(E)-1-quinolin-2-ylethylideneamino]thiourea |
InChI |
InChI=1S/C14H16N4S/c1-10(16-17-14(19)18(2)3)12-9-8-11-6-4-5-7-13(11)15-12/h4-9H,1-3H3,(H,17,19)/b16-10+ |
InChIキー |
LENVRRNFONGUIE-MHWRWJLKSA-N |
異性体SMILES |
C/C(=N\NC(=S)N(C)C)/C1=NC2=CC=CC=C2C=C1 |
正規SMILES |
CC(=NNC(=S)N(C)C)C1=NC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)
![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)

![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
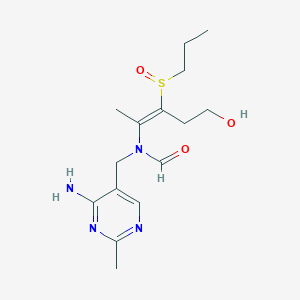
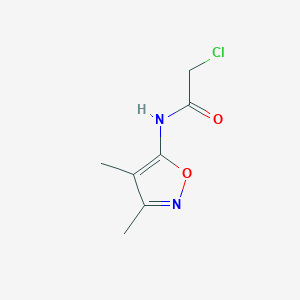
![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)

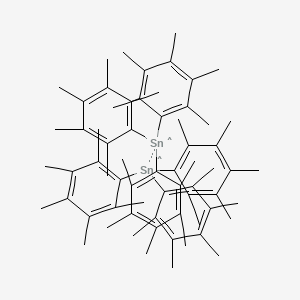
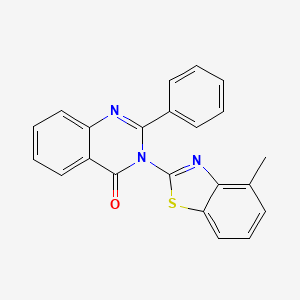

![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)
